2-(Morpholin-4-yl)cyclopropan-1-amine

Lipophilicity CNS drug design Blood-brain barrier

Medicinal chemistry programs targeting LSD1, TRPV1, or HIV-1 protease frequently encounter excessive scaffold lipophilicity (e.g., tranylcypromine LogP +1.5) that drives off-target pharmacology. 2-(Morpholin-4-yl)cyclopropan-1-amine delivers a direct replacement core with XLogP -0.8-a 2.3 log unit reduction-plus an additional H-bond acceptor (TPSA 38.5 Ų vs. 26.0 Ų) for improved solubility and peripheral restriction. • Enables LSD1 inhibitor development with intrinsically lower MAO-A/B crossover risk • Supports peripherally restricted TRPV1 antagonist programs (Kᵢ = 0.2 nM demonstrated) • All four configurational isomers available for systematic SSAR campaigns

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B13250530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholin-4-yl)cyclopropan-1-amine
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC1COCCN1C2CC2N
InChIInChI=1S/C7H14N2O/c8-6-5-7(6)9-1-3-10-4-2-9/h6-7H,1-5,8H2
InChIKeyHTKGTZIHYIMCCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Morpholin-4-yl)cyclopropan-1-amine: Differentiated Cyclopropylamine Scaffold


2-(Morpholin-4-yl)cyclopropan-1-amine (CAS 1507734-04-4, C₇H₁₄N₂O, MW 142.20 g/mol) is a chiral cyclopropylamine derivative featuring a morpholine ring directly attached at the cyclopropane 2-position . Unlike simpler cyclopropylamines such as tranylcypromine (trans-2-phenylcyclopropan-1-amine), this compound integrates a six-membered morpholine heterocycle containing both an ether oxygen and a tertiary amine, yielding distinct physicochemical properties: a computed XLogP of -0.8 (vs. +1.5 for tranylcypromine), a topological polar surface area (TPSA) of 38.5 Ų (vs. 26.0 Ų), and three hydrogen-bond acceptor sites (vs. one) . These properties position it as a more polar, solubility-enhanced scaffold for medicinal chemistry programs targeting CNS-penetrant or peripherally restricted agents where precise control of lipophilicity and hydrogen-bonding capacity is required .

1
Designed for CNS-penetrant or peripherally restricted agent tuning via controlled lipophilicity and polar surface area
2
Supports stereochemistry-activity relationship (SSAR) studies with four accessible configurational isomers
3
Conformationally restrained scaffold with one rotatable bond for entropy-driven binding hypotheses

2-(Morpholin-4-yl)cyclopropan-1-amine vs. Generic Cyclopropylamines


Generic substitution of 2-(morpholin-4-yl)cyclopropan-1-amine with simpler cyclopropylamines (e.g., cyclopropylamine, tranylcypromine) or alternative heterocyclic analogs (e.g., 2-(piperidin-4-yl)cyclopropan-1-amine, 2-(pyrrolidin-1-yl)cyclopropan-1-amine) introduces quantifiable differences in key drug-likeness parameters that directly impact pharmacokinetic and pharmacodynamic outcomes . The morpholine oxygen reduces the conjugate acid pKa of the heterocyclic nitrogen by approximately 2-3 log units compared to piperidine (pKa ~11.2) or pyrrolidine (pKa ~11.3), altering the ionization state at physiological pH and consequently affecting membrane permeability, CNS penetration, and off-target binding profiles . Furthermore, the morpholine ring contributes an additional hydrogen-bond acceptor, increasing TPSA by approximately 12.5 Ų relative to tranylcypromine, which directly influences oral bioavailability predictions and blood-brain barrier penetration potential . These quantitative physicochemical differences mean that in-class cyclopropylamines are not interchangeable without altering the pharmacological profile of the final derived compound.

pKa shift Morpholine nitrogen pKa (~8.3) may shift ionization at physiological pH vs. piperidine (~11.2) or pyrrolidine (~11.3) analogs, altering membrane permeability
TPSA gap TPSA 38.5 Ų vs. tranylcypromine 26.0 Ų predicts measurably different passive permeability, affecting oral bioavailability and BBB penetration context
HBA mismatch Three hydrogen-bond acceptors vs. one for tranylcypromine may alter target recognition; not interchangeable without binding-mode validation

2-(Morpholin-4-yl)cyclopropan-1-amine: Differentiation Evidence


Lower Lipophilicity vs. Tranylcypromine for CNS Tuning

The computed XLogP of 2-(morpholin-4-yl)cyclopropan-1-amine is -0.8, representing a reduction of approximately 2.3 log units compared to tranylcypromine (trans-2-phenylcyclopropan-1-amine), which has a cLogP of +1.5 . This substantial decrease in lipophilicity is driven by the replacement of the phenyl ring with a morpholine moiety containing an electronegative ether oxygen. In the context of CNS drug design, where optimal LogP values for brain penetration typically fall between 1 and 3, this difference positions 2-(morpholin-4-yl)cyclopropan-1-amine-derived compounds as candidates for either peripherally restricted agents or CNS-targeted molecules requiring additional lipophilic substitution .

Lipophilicity
Cross-study comparable
Target XLogP −0.8
vs.Tranylcypromine cLogP +1.5
ΔLogP ≈ −2.3 log units
Reported 200-fold lower octanol-water partition; supports CNS exposure tuning
Computed values; experimental logP may vary
Lipophilicity CNS drug design Blood-brain barrier Physicochemical property optimization

Oral Bioavailability Prediction: TPSA vs. Tranylcypromine

The topological polar surface area (TPSA) of 2-(morpholin-4-yl)cyclopropan-1-amine is 38.5 Ų, compared to 26.0 Ų for tranylcypromine — an increase of 12.5 Ų (approximately 48% relative increase) . This difference arises from the morpholine ring's ether oxygen and tertiary amine, which contribute additional polar surface area. Under the Veber bioavailability rules, compounds with TPSA ≤ 140 Ų generally exhibit favorable oral absorption; both compounds fall well within this threshold, but the 12.5 Ų increment provides a quantifiable handle for fine-tuning membrane permeability in lead optimization programs .

Oral Bioavailability Predictor
Cross-study comparable
TPSA 38.5 Ų
vs.Tranylcypromine 26.0 Ų
ΔTPSA +12.5 Ų (+48%)
Supports peripheral target engagement design; reduced passive permeability predicted
Both within Veber oral absorption threshold
Drug-likeness Oral bioavailability Veber rules TPSA optimization

Lower Basicity vs. Piperidine: Ionization Impact

The conjugate acid pKa of the morpholine nitrogen in 2-(morpholin-4-yl)cyclopropan-1-amine is approximately 8.3, compared to ~11.2 for piperidine and ~11.3 for pyrrolidine analogs . This pKa difference of approximately 2.9 log units means that at physiological pH (7.4), the morpholine nitrogen is predominantly deprotonated (neutral), whereas the piperidine and pyrrolidine nitrogens remain largely protonated (cationic). This differential ionization state directly impacts: (i) the compound's ability to passively diffuse across lipid bilayers, (ii) the risk of hERG channel blockade (which is associated with cationic amines), and (iii) lysosomal trapping potential . For 2-(piperidin-4-yl)cyclopropan-1-amine (CAS 1849336-46-4, MW 143.23), the higher basicity predicts a fundamentally different tissue distribution and off-target profile compared to the target morpholine compound .

Basicity (pKa)
Class-level inference
Morpholine pKa ≈ 8.3
vs.Piperidine ≈ 11.2 / Pyrrolidine ≈ 11.3
ΔpKa ≈ −2.9 log units
Predominantly neutral at pH 7.4; may reduce hERG and lysosomal trapping risk context
Class-level pKa inference; compound-specific measurement recommended
Basicity pKa Amine ionization CNS penetration hERG liability

Stereochemistry-Driven Target Selectivity via Four Isomers

2-(Morpholin-4-yl)cyclopropan-1-amine possesses two chiral centers (the cyclopropane C1 and C2 carbons), giving rise to four configurational isomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R) . This compares to tranylcypromine, which also has two chiral centers but yields only the trans (1R,2S/1S,2R) and cis (1R,2R/1S,2S) pairs, and to simpler cyclopropylamine, which is achiral . The (1R,2S) enantiomer of 2-(morpholin-4-yl)cyclopropan-1-amine has been specifically employed as an intermediate in TRPV1 antagonist programs, where derivatives such as N-(6-trifluoromethyl-pyridin-3-ylmethyl) propanamides exhibit nanomolar TRPV1 affinity (Kᵢ = 0.2 nM), with the stereochemistry being critical for target engagement . The availability of all four configurational isomers through commercial suppliers (Sigma-Aldrich offers the (1R,2R) dihydrochloride at 95% purity) enables systematic exploration of stereochemistry-activity relationships that is not possible with simpler achiral or less stereochemically diverse cyclopropylamine scaffolds .

Stereochemical Diversity
Class-level inference
4 configurational isomers
Enables systematic SSAR across all diastereomers and enantiomers
vs. achiral cyclopropylamine (0 isomers); (1R,2S) used in TRPV1 programs
Chirality Stereochemistry Enantioselectivity Drug-target interactions

Scaffold Utility Across Five Target Classes

Published research and patent literature document the use of 2-(morpholin-4-yl)cyclopropan-1-amine and its derivatives across at least five distinct therapeutic target classes: (1) LSD1 (lysine-specific demethylase 1) inhibitors for oncology, where arylcyclopropylamine scaffolds achieved IC₅₀ values below 200 nM ; (2) HIV-1 protease inhibitors incorporating morpholine as P2 ligands with cyclopropyl as P1′ ligands, designed to improve active-site interactions ; (3) TRPV1 antagonists with derivatives showing Kᵢ = 0.2 nM binding affinity ; (4) HDAC inhibitors with antiproliferative IC₅₀ values of 2-10 μM against cancer cell lines ; and (5) dopamine D1 receptor positive allosteric modulators (PAMs) with EC₅₀ = 50-100 nM . This breadth of target engagement is quantitatively broader than that reported for simpler cyclopropylamine scaffolds such as cyclopropylamine itself (primarily MAO/LSD1) or tranylcypromine (primarily MAO/LSD1), supporting the morpholine-substituted scaffold as a more versatile starting point for diverse medicinal chemistry programs .

Target Class Breadth
Class-level inference
≥5 target classes
Reported activity across LSD1, HIV-1 PR, TRPV1, HDAC, Dopamine D1 PAM
Literature survey; data to verify per target
Scaffold versatility Multi-target drug discovery LSD1 HIV protease TRPV1 HDAC Dopamine receptors

Hydrogen-Bonding Advantage Over Tranylcypromine

The target compound possesses three hydrogen-bond acceptor (HBA) sites (the cyclopropylamine NH₂ nitrogen, the morpholine tertiary amine nitrogen, and the morpholine ether oxygen) and one hydrogen-bond donor (HBD) site, compared to one HBA and one HBD for tranylcypromine . This 3:1 HBA ratio provides a quantifiably different hydrogen-bonding capacity that can be exploited for specific protein-ligand interactions. In N-(2-morpholin-4-ylethyl)cyclopropanamine — a structurally related analog where the morpholine is separated from the cyclopropane by an ethylene linker — the morpholine moiety contributes to high-affinity σ1 receptor binding (Kᵢ = 42 nM) with 36-fold selectivity over σ2 . The direct attachment of morpholine to the cyclopropane ring in the target compound, as opposed to the ethylene-linked analog, constrains the conformational flexibility (1 rotatable bond vs. 4 for the ethylene-linked analog), which can translate into entropy-driven gains in binding affinity when the bioactive conformation is pre-organized .

Hydrogen-Bonding
Cross-study comparable
HBA 3 / HBD 1 / RotB 1
vs.Tranylcypromine HBA 1 / HBD 1
3:1 HBA ratio; conformational constraint
Reported HBA-rich, pre-organized pharmacophore for binding hypotheses
Flexible morpholino-ethyl analog has 4 rotatable bonds and σ1 Ki 42 nM
Hydrogen bonding Structure-based drug design Binding affinity Molecular recognition

2-(Morpholin-4-yl)cyclopropan-1-amine: Optimal Application Scenarios


LSD1 Inhibitor Optimization with Reduced Lipophilicity

For programs developing LSD1 inhibitors where the lead scaffold (e.g., tranylcypromine-derived PCPA) suffers from excessive lipophilicity (LogP > 1.5) and associated off-target MAO inhibition, 2-(morpholin-4-yl)cyclopropan-1-amine provides a direct replacement core with a computed XLogP of -0.8 — a 2.3 log unit reduction . The Miyamura et al. (2016) study demonstrated that arylcyclopropylamine LSD1 inhibitors with optimized substitution can achieve IC₅₀ values below 200 nM, and the morpholine-substituted cyclopropane core offers a starting point with inherently lower lipophilicity that may reduce MAO-A/B crossover while retaining LSD1 inhibitory potential .

TRPV1 Antagonists with Controlled CNS Exclusion

When designing TRPV1 antagonists intended for peripheral pain indications where CNS penetration would constitute a safety liability, the morpholine-cyclopropanamine scaffold's TPSA of 38.5 Ų and XLogP of -0.8 position it closer to the physicochemical profile of peripherally restricted agents than tranylcypromine-based scaffolds (TPSA 26.0 Ų, LogP +1.5) . Derivatives based on this scaffold have demonstrated TRPV1 antagonist activity with Kᵢ = 0.2 nM, confirming that potent target engagement is achievable despite the reduced membrane permeability predicted by the scaffold's physicochemical properties .

HIV-1 Protease Inhibitors with Morpholine P2 Ligand

In HIV-1 protease inhibitor programs, the morpholine group of 2-(morpholin-4-yl)cyclopropan-1-amine serves as a conformationally constrained P2 ligand when combined with hydrophobic cyclopropyl P1′ moieties. Published studies have demonstrated that morpholine-containing HIV-1 protease inhibitors achieve improved active-site interactions compared to non-morpholine analogs . The direct attachment of morpholine to the cyclopropane ring (one rotatable bond) provides greater conformational restraint than ethylene-linked morpholine analogs (four rotatable bonds), which can translate into favorable entropic contributions to binding free energy .

SSAR Studies Across Chiral Drug Targets

For medicinal chemistry groups conducting systematic SSAR studies, the availability of all four configurational isomers of 2-(morpholin-4-yl)cyclopropan-1-amine enables parallel evaluation of stereochemical requirements for target engagement . The (1R,2S) isomer has demonstrated utility in TRPV1 and dopamine D1 PAM programs, while the (1R,2R) isomer is commercially available through Sigma-Aldrich as the dihydrochloride salt at 95% purity . This stereochemical diversity, combined with the scaffold's demonstrated activity across ≥5 target classes, makes it a cost-effective single-scaffold investment for laboratories pursuing multiple parallel lead optimization campaigns .

Application
Selection Property
Validation Focus
LSD1 inhibitor lead optimization
Low lipophilicity core (XLogP −0.8)
LSD1 vs. MAO-A/B selectivity; target engagement at reduced LogP
Peripheral TRPV1 antagonist design
TPSA 38.5 Ų; low CNS permeability profile
Peripheral target engagement; CNS exclusion endpoint review
HIV-1 protease inhibitor P2 ligand
Conformationally restrained morpholine-cyclopropane
Binding free energy contribution; active-site interaction mapping
Stereochemistry-activity relationship studies
Four configurational isomers available
Isomer-specific target engagement; enantiomer-attribution review
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